molecular formula C27H27N3OS B2488349 1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone CAS No. 922635-77-6

1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone

Cat. No.: B2488349
CAS No.: 922635-77-6
M. Wt: 441.59
InChI Key: MYYNVLAUHFFFLB-UHFFFAOYSA-N
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Description

1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone is a useful research compound. Its molecular formula is C27H27N3OS and its molecular weight is 441.59. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

A study conducted in 2020 examined the anticancer activity of a series of polyfunctional substituted 1,3-thiazoles, including compounds with a piperazine substituent similar to the one . These compounds showed effectiveness against various cancer cell lines, including lung, kidney, CNS, ovarian, prostate, breast cancer, epithelial cancer, leukemia, and melanoma (Turov, 2020).

Antimicrobial and Antibacterial Properties

Research in 2014 on 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, a closely related compound, revealed significant antimicrobial properties. These compounds were effective against various bacterial and fungal strains (Rajkumar, Kamaraj, & Krishnasamy, 2014).

A 2020 study on novel bis(pyrazole-benzofuran) hybrids with piperazine linkers showed strong antibacterial effects, particularly against E. coli, S. aureus, and S. mutans. These compounds also displayed promising inhibitory activities against MRSA and VRE bacterial strains (Mekky & Sanad, 2020).

Antioxidant Activity

A 2014 study highlighted the antioxidant potential of certain piperazine derivatives. These compounds, including 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives, showed significant activity in scavenging free radicals (Mallesha, Harish, Mohana, & Rekha, 2014).

Antiproliferative and Anti-Inflammatory Properties

Research on 1-phenyl-4-substituted phthalazine derivatives, related to the compound , revealed notable antiproliferative activity against various cancer cell lines, suggesting potential as anticancer drugs (Xin, Meng, Liu, & Zhang, 2018).

In 2017, novel piperazine derivatives demonstrated significant anti-inflammatory activity in vitro and in vivo, suggesting potential therapeutic applications in inflammation-related conditions (Ahmed, Molvi, & Khan, 2017).

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been found to have a high cytotoxic activity against certain cell lines, indicating its potential interaction with key biomolecules .

Cellular Effects

1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone has been observed to influence cell function significantly . It can induce apoptosis in certain cell lines, affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been found to bind to the colchicine binding site of tubulin, inhibiting its polymerization . This interaction can lead to changes in gene expression and enzyme activation or inhibition .

Properties

IUPAC Name

1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3OS/c1-19-13-14-23-25(20(19)2)28-27(32-23)30-17-15-29(16-18-30)26(31)24(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-14,24H,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYNVLAUHFFFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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